molecular formula C6H12O5S B13421969 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide CAS No. 27712-99-8

1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide

Cat. No.: B13421969
CAS No.: 27712-99-8
M. Wt: 196.22 g/mol
InChI Key: CCLVXPAZWQBGBI-UHFFFAOYSA-N
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Description

1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide is a heterocyclic compound with the molecular formula C₆H₁₂O₅S It features a unique structure with four oxygen atoms and one sulfur atom incorporated into an eleven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing the necessary oxygen and sulfur atoms. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired ring structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.

Scientific Research Applications

1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Another heterocyclic compound with a similar structure but a different ring size.

    1,3,5-Trithiane: A sulfur-containing heterocycle with a different arrangement of sulfur and carbon atoms.

    Crown Ethers: Compounds with multiple oxygen atoms in a ring structure, similar to 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide.

Uniqueness

This compound is unique due to its specific arrangement of oxygen and sulfur atoms in an eleven-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific interactions with other molecules.

Properties

CAS No.

27712-99-8

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

1,3,6,9-tetraoxa-2λ4-thiacycloundecane 2-oxide

InChI

InChI=1S/C6H12O5S/c7-12-10-5-3-8-1-2-9-4-6-11-12/h1-6H2

InChI Key

CCLVXPAZWQBGBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCOS(=O)OCCO1

Origin of Product

United States

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